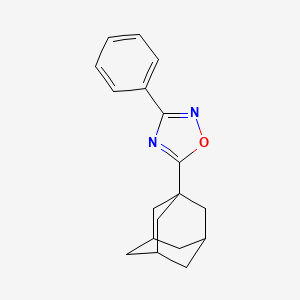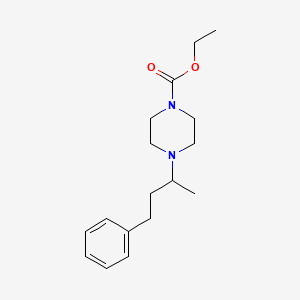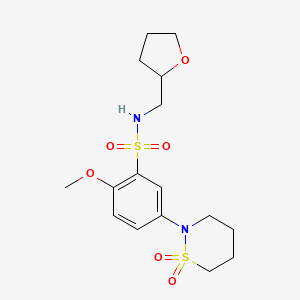![molecular formula C19H19NOS B4979848 N-[(4-methoxy-1-naphthyl)methyl]-2-(methylthio)aniline](/img/structure/B4979848.png)
N-[(4-methoxy-1-naphthyl)methyl]-2-(methylthio)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(4-methoxy-1-naphthyl)methyl]-2-(methylthio)aniline is a compound that has attracted significant attention from the scientific community. It is a chemical compound that has been studied for its potential use in various applications, including scientific research.
Mecanismo De Acción
The mechanism of action of N-[(4-methoxy-1-naphthyl)methyl]-2-(methylthio)aniline involves the inhibition of various enzymes and proteins that are involved in the development and progression of various diseases. The compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of protein kinase C (PKC), which is a protein that is involved in the regulation of various cellular processes.
Biochemical and Physiological Effects:
N-[(4-methoxy-1-naphthyl)methyl]-2-(methylthio)aniline has been shown to have various biochemical and physiological effects. The compound has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. It has also been shown to reduce oxidative stress and increase antioxidant activity. In addition, the compound has been shown to induce apoptosis in cancer cells and inhibit the growth and proliferation of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[(4-methoxy-1-naphthyl)methyl]-2-(methylthio)aniline has several advantages for lab experiments. The compound is readily available and can be easily synthesized. It has also been shown to have low toxicity and is relatively safe for use in lab experiments. However, the compound has some limitations, including its low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the study of N-[(4-methoxy-1-naphthyl)methyl]-2-(methylthio)aniline. One potential direction is the development of more efficient synthesis methods for the compound. Another potential direction is the study of the compound's potential use in the treatment of other diseases, such as diabetes and cardiovascular disease. Additionally, further research is needed to fully understand the mechanism of action of the compound and its potential side effects.
Conclusion:
In conclusion, N-[(4-methoxy-1-naphthyl)methyl]-2-(methylthio)aniline is a compound that has shown significant potential for use in various scientific research applications. The compound has been shown to have anti-inflammatory, antioxidant, and anticancer properties, and has been studied for its potential use in the treatment of various diseases. While there are some limitations to the use of the compound in lab experiments, there are also several future directions for its study that could lead to new discoveries in the field of scientific research.
Métodos De Síntesis
The synthesis of N-[(4-methoxy-1-naphthyl)methyl]-2-(methylthio)aniline involves the reaction of 4-methoxy-1-naphthaldehyde with 2-(methylthio)aniline in the presence of a catalyst. This reaction leads to the formation of the desired product. The purity of the compound can be improved by recrystallization.
Aplicaciones Científicas De Investigación
N-[(4-methoxy-1-naphthyl)methyl]-2-(methylthio)aniline has been studied for its potential use in various scientific research applications. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. The compound has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Propiedades
IUPAC Name |
N-[(4-methoxynaphthalen-1-yl)methyl]-2-methylsulfanylaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NOS/c1-21-18-12-11-14(15-7-3-4-8-16(15)18)13-20-17-9-5-6-10-19(17)22-2/h3-12,20H,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWDZMRCSMOFMKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)CNC3=CC=CC=C3SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(1,3-benzodioxol-5-yl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B4979785.png)
![4-chloro-N-(5-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-3-ethyl-4-oxo-2-thioxo-1-imidazolidinyl)benzamide](/img/structure/B4979790.png)
![N-[(6-methyl-2-pyridinyl)methyl]-1H-indole-6-carboxamide trifluoroacetate](/img/structure/B4979795.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2-methoxy-3-methylbenzamide](/img/structure/B4979804.png)
![1-{4-[(4-chlorophenyl)thio]butoxy}-3-methoxybenzene](/img/structure/B4979810.png)
![N~2~-1,3-benzodioxol-5-yl-N~2~-(methylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B4979818.png)
![1-acetyl-17-(4-fluorophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4979826.png)

![ethyl (5-{[1-(2,3-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B4979833.png)
![5-{3-chloro-5-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4979856.png)

![4-{[3-(2,4-dichlorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl acetate](/img/structure/B4979875.png)
